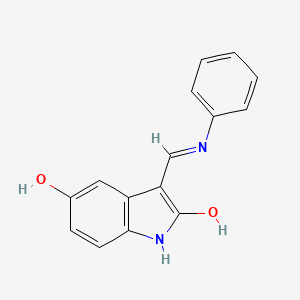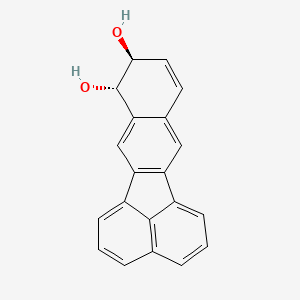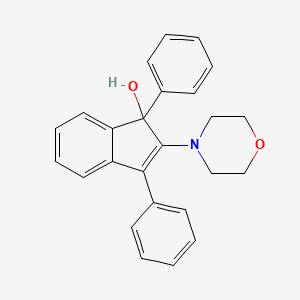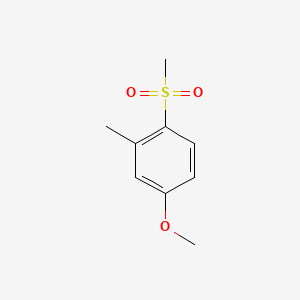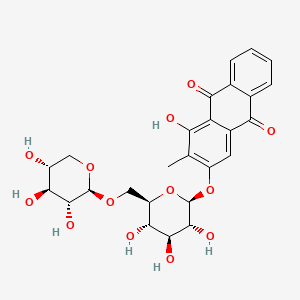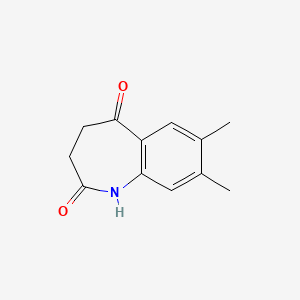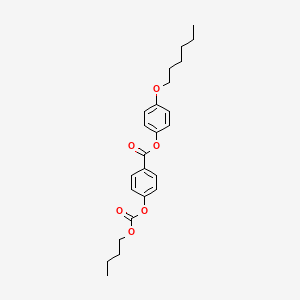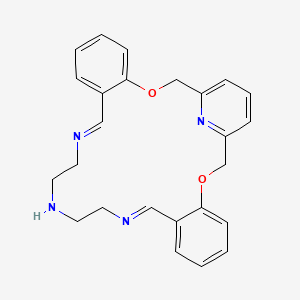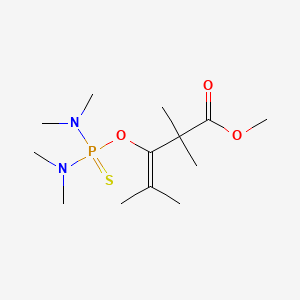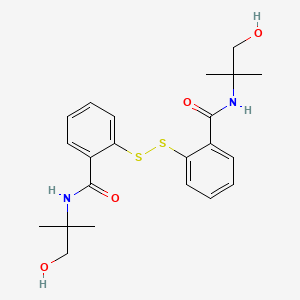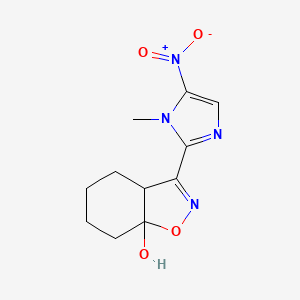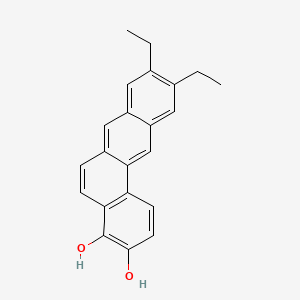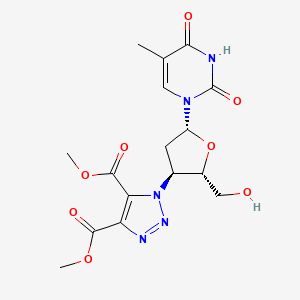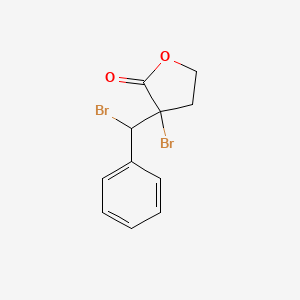
3-Bromo-3-(bromo(phenyl)methyl)dihydro-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-3-(bromo(phenyl)methyl)dihydro-2(3H)-furanone is a brominated organic compound that belongs to the class of furanones. Furanones are heterocyclic compounds containing a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The presence of bromine atoms and a phenyl group in this compound makes it a valuable intermediate in organic synthesis and various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3-(bromo(phenyl)methyl)dihydro-2(3H)-furanone typically involves the bromination of a precursor compound. One common method is the radical bromination of a furanone derivative using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as carbon tetrachloride or chloroform, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the bromination reaction is carried out in a controlled environment to ensure high yield and purity. The use of automated systems and advanced reactors can optimize the reaction conditions and minimize the formation of by-products.
化学反応の分析
Types of Reactions
3-Bromo-3-(bromo(phenyl)methyl)dihydro-2(3H)-furanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction can lead to the formation of de-brominated products or the reduction of the furanone ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of de-brominated furanones or reduced furanone derivatives.
科学的研究の応用
3-Bromo-3-(bromo(phenyl)methyl)dihydro-2(3H)-furanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
作用機序
The mechanism of action of 3-Bromo-3-(bromo(phenyl)methyl)dihydro-2(3H)-furanone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It may affect cellular processes such as signal transduction, gene expression, and metabolic pathways, depending on its specific structure and functional groups.
類似化合物との比較
Similar Compounds
3-Bromo-3-(bromo(phenyl)methyl)furan-2(5H)-one: A similar compound with a different furanone ring structure.
3-Bromo-3-(bromo(phenyl)methyl)tetrahydrofuran-2(3H)-one: A tetrahydrofuran derivative with similar bromine and phenyl substitutions.
特性
CAS番号 |
5461-04-1 |
|---|---|
分子式 |
C11H10Br2O2 |
分子量 |
334.00 g/mol |
IUPAC名 |
3-bromo-3-[bromo(phenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C11H10Br2O2/c12-9(8-4-2-1-3-5-8)11(13)6-7-15-10(11)14/h1-5,9H,6-7H2 |
InChIキー |
ROIKPDSNGKFMLY-UHFFFAOYSA-N |
正規SMILES |
C1COC(=O)C1(C(C2=CC=CC=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



